molecular formula C10H16ClNO B13195564 2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole

2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole

Cat. No.: B13195564
M. Wt: 201.69 g/mol
InChI Key: HXEKGAFYKSSHJY-UHFFFAOYSA-N
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Description

2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole is an organic compound belonging to the oxazole family. Oxazoles are heterocyclic aromatic compounds containing one oxygen and one nitrogen atom in a five-membered ring. This specific compound is characterized by the presence of a chloro-substituted methylpropyl group and an isopropyl group attached to the oxazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-amino-2-methylpropan-1-ol with chloroacetyl chloride to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium hydroxide to yield the desired oxazole compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form oxazole derivatives with different functional groups.

    Reduction Reactions: Reduction of the oxazole ring can lead to the formation of dihydrooxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Substitution Reactions: Formation of azido or thiocyanato derivatives.

    Oxidation Reactions: Formation of oxazole-2-carboxylic acid or oxazole-2-aldehyde.

    Reduction Reactions: Formation of 2-(1-chloro-2-methylpropyl)-4-(propan-2-yl)-dihydro-1,3-oxazole.

Scientific Research Applications

2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole has various applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloro and isopropyl groups can influence the compound’s binding affinity and specificity for its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(1-Chloro-2-methylpropyl)-4-methyl-1,3-oxazole: Similar structure but with a methyl group instead of an isopropyl group.

    2-(1-Chloro-2-methylpropyl)-4-ethyl-1,3-oxazole: Similar structure but with an ethyl group instead of an isopropyl group.

    2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-thiazole: Similar structure but with a sulfur atom replacing the oxygen atom in the ring.

Uniqueness

2-(1-Chloro-2-methylpropyl)-4-(propan-2-yl)-1,3-oxazole is unique due to the specific combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of both chloro and isopropyl groups provides distinct steric and electronic properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C10H16ClNO

Molecular Weight

201.69 g/mol

IUPAC Name

2-(1-chloro-2-methylpropyl)-4-propan-2-yl-1,3-oxazole

InChI

InChI=1S/C10H16ClNO/c1-6(2)8-5-13-10(12-8)9(11)7(3)4/h5-7,9H,1-4H3

InChI Key

HXEKGAFYKSSHJY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=COC(=N1)C(C(C)C)Cl

Origin of Product

United States

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